3-(Piperidin-2-yl)pyridin-2-amine

Description

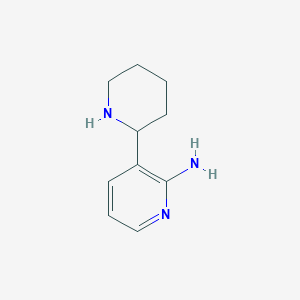

3-(Piperidin-2-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine ring substituted with an amine group at the 2-position and a piperidine ring fused at the 3-position. Piperidine-substituted pyridines are frequently explored for their ability to interact with biological targets, such as enzymes and receptors, owing to their nitrogen-rich aromatic systems and conformational flexibility .

Properties

Molecular Formula |

C10H15N3 |

|---|---|

Molecular Weight |

177.25 g/mol |

IUPAC Name |

3-piperidin-2-ylpyridin-2-amine |

InChI |

InChI=1S/C10H15N3/c11-10-8(4-3-7-13-10)9-5-1-2-6-12-9/h3-4,7,9,12H,1-2,5-6H2,(H2,11,13) |

InChI Key |

XIRQKKYYWFVBOK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=C(N=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-2-yl)pyridin-2-amine typically involves the formation of the piperidine ring followed by its attachment to the pyridine ring. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach is the annulation of pyridine derivatives through multi-component reactions .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. For instance, the use of dichloromethane as a solvent and ethanol as a reagent under controlled temperature conditions has been reported . The reaction typically involves the addition of ethanol solution hydrochlorides to the pyridine derivative, followed by extraction and purification steps .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 3-(Piperidin-2-yl)pyridin-2-amine exhibits various biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disruption of bacterial cell walls and interference with metabolic pathways .

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. It has shown potential as an inhibitor of cyclin-dependent kinases, which are crucial in cell cycle regulation .

- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, particularly in models of neurodegenerative diseases. The compound may modulate neurotransmitter levels and reduce oxidative stress .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated that the compound exhibited significant inhibition zones in disc diffusion assays, suggesting strong antibacterial activity compared to standard antibiotics .

| Pathogen | Inhibition Zone (mm) | Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 18 | Penicillin |

| Escherichia coli | 16 | Amoxicillin |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values of 12 µM and 15 µM, respectively .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 15 |

Mechanism of Action

The mechanism of action of 3-(Piperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis . Additionally, it can modulate neurotransmitter receptors, contributing to its potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Piperidin-2-yl)pyridin-2-amine with key analogs, focusing on structural variations, biological activities, and synthesis trends.

Table 1: Structural and Functional Comparison

Key Observations

Heterocyclic Ring Modifications: Replacing piperidine with piperazine (as in 3-(4-Methylpiperazin-1-yl)pyridin-2-amine) introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and solubility. This modification is common in kinase inhibitors like crizotinib analogs .

Substituent Effects :

- Nitro groups (e.g., in N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine) are associated with cytotoxicity, limiting therapeutic utility despite improved lipophilicity .

- Methoxy or benzyloxy groups (e.g., TAC5 derivatives) balance lipophilicity and solubility, enabling blood-brain barrier penetration or sustained plasma retention .

Biological Activity Trends :

- Compounds with amine or ether linkages (e.g., TAC5-a) exhibit potent TLR antagonism, suppressing NF-κB-mediated cytokines (TNF-α, IL-6) in autoimmune disease models .

- Piperazine-containing analogs are prioritized in kinase inhibitor development due to their ability to chelate ATP-binding pocket residues .

Biological Activity

3-(Piperidin-2-yl)pyridin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring attached to a pyridine moiety, which is known for its diverse biological activities. The presence of the piperidine group contributes to the compound's ability to interact with various biological targets, including receptors and enzymes.

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that modifications to the structure can enhance antiproliferative activity against several cancer cell lines, including HeLa and A549. The IC50 values for some derivatives have been reported as low as , indicating potent activity against these cell lines .

Table 1: Antiproliferative Activity of Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Derivative A | HeLa | 0.021 |

| Derivative B | A549 | 0.035 |

| Derivative C | MDA-MB-231 | 0.058 |

2. Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory properties, potentially through modulation of cytokine production and inhibition of inflammatory pathways. The piperidine moiety is often associated with neuroactive properties, suggesting that this compound may influence neurotransmitter systems as well.

3. Neuropharmacological Applications

The piperidine component may also confer neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases. Studies suggest that compounds with similar structures can interact with neurotransmitter systems, potentially providing therapeutic benefits in conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. For example, the introduction of electron-donating or withdrawing groups at specific positions on the pyridine ring can enhance or diminish its activity against cancer cell lines and other biological targets .

Table 2: Influence of Structural Modifications on Biological Activity

| Modification Type | Effect on Activity |

|---|---|

| Electron-donating group | Increased antiproliferative activity |

| Electron-withdrawing group | Decreased activity |

| Hydroxyl (-OH) group | Improved cellular permeability |

1. Anticancer Studies

A series of in vitro assays demonstrated that derivatives of this compound could effectively induce cytotoxicity in cancer cell lines at low micromolar concentrations. For instance, analogs with specific substitutions exhibited enhanced cytotoxic effects compared to their parent compounds.

2. Antimicrobial Activity

Recent studies have evaluated the effectiveness of related compounds against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MICs) as low as . This underscores the importance of structural modifications in enhancing antimicrobial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.